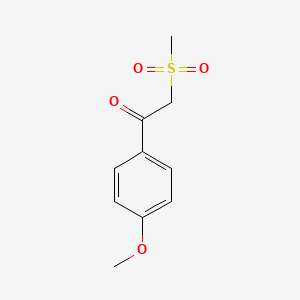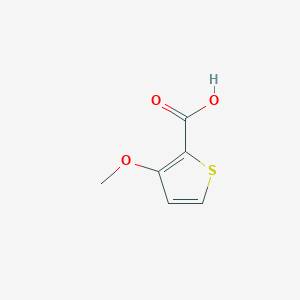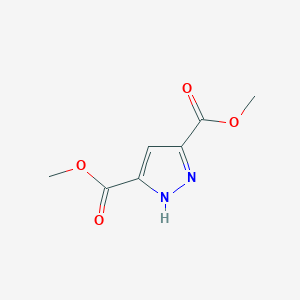![molecular formula C12H8F3NO2S B1300634 4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid CAS No. 144059-85-8](/img/structure/B1300634.png)
4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, is a derivative of thiazole carboxylic acid. Thiazole derivatives are known for their biological activities and are often explored for their potential use in medicinal chemistry. The compound's structure includes a thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen, substituted with a trifluoromethyl group and a methyl group at distinct positions on the ring.
Synthesis Analysis
The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides involves mycelia growth inhibition assays against phytopathogenic fungi, indicating potential antifungal applications . Another related synthesis involves the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides to yield thiazole-5-carboxylate esters . These methods highlight the diverse synthetic routes that can be taken to produce thiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been extensively studied using various spectroscopic and theoretical methods. For example, the structural and electronic properties of 4-methylthiadiazole-5-carboxylic acid were investigated using density functional theory (DFT) and vibrational analysis through FT-IR and FT-Raman spectra . Similarly, the molecular structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was characterized by NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction . These studies provide insights into the stability, electronic transitions, and potential hydrogen bonding interactions within the molecules.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. For instance, triorganotin carboxylates of 2-mercapto-4-methyl-5-thiazoleacetic acid have been synthesized and characterized, revealing their potential in forming polymeric structures . Additionally, the reactivity of 4-methylseleno-1,1,1-trihalo-3-alken-2-ones with bromine and ammonia to form isoselenazoles demonstrates the versatility of thiazole derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are crucial for their practical applications. The study of 4-methylthiadiazole-5-carboxylic acid revealed its non-linear optical properties, molecular electrostatic potential surface map, and thermodynamic potentials at different temperatures . These properties are significant for understanding the behavior of the compound in various environments and for predicting its reactivity and stability.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Transformations
Chemistry of Heterocyclic Compounds : The reactivity of certain dicyanomethylene derivatives has been utilized as a building block for synthesizing a wide range of heterocyclic compounds including thiazoles. This showcases the compound's potential utility in synthesizing structurally related thiazole derivatives for various applications (Gomaa & Ali, 2020).
Novel Synthetic Approaches : Syntheses involving o-phenylenediamines have led to the creation of benzimidazoles, quinoxalines, and azolylthiazoles. This highlights the versatility of azole-based structures in creating biologically active molecules, indicating a potential pathway for synthesizing derivatives of the queried compound (Ibrahim, 2011).
Pharmacological Activities
Anticancer Potential : Research on cinnamic acid derivatives, similar in functional group reactivity to the queried compound, has shown significant anticancer potentials, suggesting that structurally related compounds could also be explored for their anticancer activities (De, Baltas, & Bedos-Belval, 2011).
Antioxidant and Anti-inflammatory Properties : Studies have demonstrated that benzofused thiazole derivatives exhibit antioxidant and anti-inflammatory activities. This suggests that thiazole carboxylic acids might also have similar pharmacological properties, warranting further investigation (Raut et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2S/c1-6-9(11(17)18)19-10(16-6)7-3-2-4-8(5-7)12(13,14)15/h2-5H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHABGKKKDITNFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363282 |
Source


|
| Record name | 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | |
CAS RN |
144059-85-8 |
Source


|
| Record name | 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)
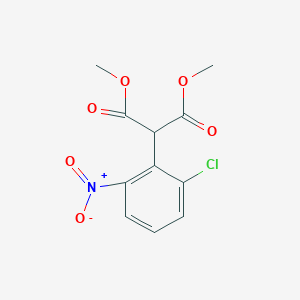
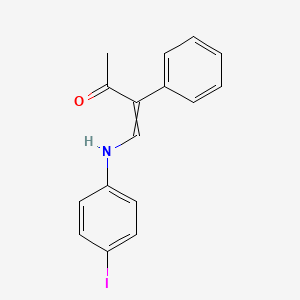
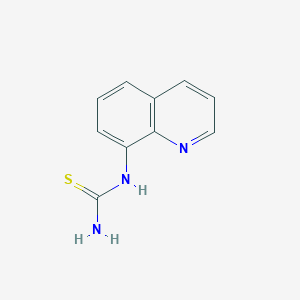
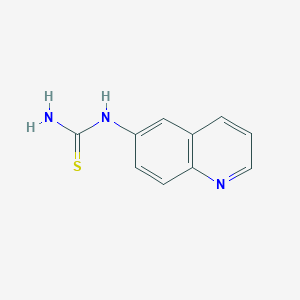
![2-(2-hydroxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-3-furohydrazide](/img/structure/B1300577.png)
![3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1300590.png)
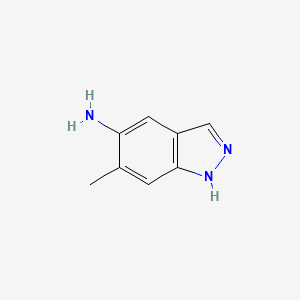
![ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B1300614.png)
